N-cyclopentyl-2-methylpentanamide

Description

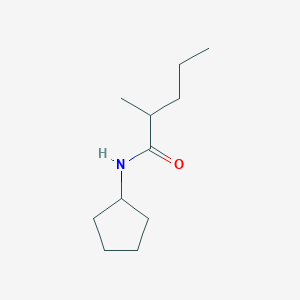

N-Cyclopentyl-2-methylpentanamide is a synthetic organic compound characterized by a pentanamide backbone substituted with a cyclopentyl group at the nitrogen atom and a methyl group at the 2-position of the pentanoyl chain. The cyclopentyl moiety likely enhances lipophilicity, influencing membrane permeability and metabolic stability, while the methyl group may modulate steric effects and solubility.

Properties

Molecular Formula |

C11H21NO |

|---|---|

Molecular Weight |

183.29g/mol |

IUPAC Name |

N-cyclopentyl-2-methylpentanamide |

InChI |

InChI=1S/C11H21NO/c1-3-6-9(2)11(13)12-10-7-4-5-8-10/h9-10H,3-8H2,1-2H3,(H,12,13) |

InChI Key |

DJVOKVQVCIPPHM-UHFFFAOYSA-N |

SMILES |

CCCC(C)C(=O)NC1CCCC1 |

Canonical SMILES |

CCCC(C)C(=O)NC1CCCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Lipophilicity: The cyclopentyl group in the target compound likely confers greater lipophilicity compared to nitro- or cyano-substituted analogs (e.g., 5-Chloro-N-(4-nitrophenyl)pentanamide), which may enhance bioavailability but reduce aqueous solubility .

- Synthetic Purity : Compounds with higher purity (e.g., 98% for methyl 3-methoxy-4-nitrobenzoate ) suggest optimized synthesis routes, a factor critical for scaling production of the target compound.

Hazard and Toxicity Considerations

- Cyano-containing amides (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide) may pose uncharacterized toxicological hazards due to reactive functional groups .

Functional Group Impact on Bioactivity

- Cyclopentyl vs. Aromatic Rings : Cyclopentyl groups (target compound) may offer better metabolic stability than aromatic rings (e.g., in 3-cyclopentylpropanamide derivatives ), which are prone to oxidative metabolism.

Preparation Methods

Activation of 2-Methylpentanoic Acid

Amide Bond Formation

Cyclopentylamine (1.1 equivalents) is added dropwise to the activated acid. The reaction proceeds at room temperature for 12–24 hours, monitored by thin-layer chromatography (TLC). Post-reaction workup involves:

-

Washing with 1% HCl to remove excess amine

-

Neutralization with saturated NaHCO₃

Acid Chloride Aminolysis

Classical amide synthesis through acid chloride intermediates provides high yields, as inferred from benzoylformate ester aminolysis.

Synthesis of 2-Methylpentanoyl Chloride

Reaction with Cyclopentylamine

The acid chloride is dissolved in dry THF and added to cyclopentylamine (2 equivalents) at 0°C. After stirring at room temperature for 6 hours, the mixture is filtered and concentrated. Yield optimization strategies include:

-

Solvent choice : THF > diethyl ether due to better chloride solubility

-

Temperature control : Prevents exothermic side reactions

Comparative Analysis of Synthetic Routes

Purification and Characterization

Crystallization Optimization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.